(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane
Description
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is a fluorinated bicyclic amine characterized by a norbornane-like framework with a nitrogen atom at position 2 and a fluorine substituent at position 3. The fluorine atom introduces electronegativity and metabolic stability, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6-/m0/s1 |
InChI Key |
OAJNJXJCKQKODM-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CN2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azabicycloheptane Derivatives
Fluorinated Analogues
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2306247-35-6):
- Differs by having two fluorine atoms at position 5, leading to increased electronegativity and steric bulk.
- Molecular formula: C₆H₁₀ClF₂N (169.6 g/mol) vs. C₆H₉FN (target compound: ~133.1 g/mol).
- The difluoro analogue may exhibit altered binding affinities due to enhanced electron-withdrawing effects .
Racemic-(1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2177264-77-4):
Non-Fluorinated Analogues
Impact of Bicyclic Framework Modifications
Ring Size and Heteroatom Placement
- (1S,3S,4R)-2-azabicyclo[2.2.1]heptane vs. (1S,4S,5R)-2-azabicyclo[3.2.1]octane :
Spiro and Fused Bicyclic Systems
Data Tables
Table 1: Structural and Physicochemical Comparison
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